molecular formula C9H19NO2 B077811 2,2,6,6-Tetramethyl-4-piperidone hydrate CAS No. 10581-38-1

2,2,6,6-Tetramethyl-4-piperidone hydrate

Cat. No.: B077811
CAS No.: 10581-38-1
M. Wt: 173.25 g/mol
InChI Key: SFDODBGIDPNFEH-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidone hydrate, also known as triacetonamine monohydrate, is a chemical compound with the molecular formula C9H19NO2. It is a derivative of piperidone and is characterized by the presence of four methyl groups attached to the piperidone ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymer stabilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-4-piperidone hydrate can be synthesized through the reaction of acetone with ammonia and ammonium chloride. The reaction is typically carried out in an autoclave at temperatures ranging from 60°C to 65°C for about six hours . The resulting product is then purified through recrystallization from solvents such as ethanol, acetonitrile, or a mixture of acetone and methanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to form stable free radicals and participate in redox reactions makes it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDODBGIDPNFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625463
Record name 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10581-38-1
Record name 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 250 g of 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate, 100 g of acetone and 100 g of methanol is refluxed for 13 hours. The solution is subsequently concentrated in vacuo, and the oil remaining is distilled in vacuo. The yield is 185 g of a slightly yellowish oil, B.P.12 = 80°- 86°C, which, after the addition of about 22 ml of water, solidifies to form crystals of 2,2,6,6-tetramethyl-4-oxopiperidine-hydrate.
Name
2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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